molecular formula C12H8N4O3 B2782989 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941935-31-5

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2782989
CAS No.: 941935-31-5
M. Wt: 256.221
InChI Key: CHJCFPNYAKLJPD-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that features a unique combination of isoxazole and oxadiazole rings These heterocyclic structures are known for their significant biological activities and therapeutic potential The compound’s structure includes an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and an oxadiazole ring, which is another five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a benzamide group. One common method for synthesizing isoxazoles involves the reaction of N-hydroxyimoyl halides with dipolarophiles under mild basic conditions . For the oxadiazole ring, a common approach is the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined isoxazole and oxadiazole rings, which provide a unique set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-10(8-4-2-1-3-5-8)14-12-16-15-11(18-12)9-6-7-13-19-9/h1-7H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJCFPNYAKLJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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